molecular formula C19H16O4 B4224598 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate

Cat. No.: B4224598
M. Wt: 308.3 g/mol
InChI Key: TZXJBADMJHVXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromen-2-one core structure with methyl substitutions at the 3 and 4 positions, and a benzoate ester group at the 7 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate typically involves the O-acylation reaction of 7-hydroxy-3,4-dimethylcoumarin with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The reaction proceeds as follows:

  • Dissolve 7-hydroxy-3,4-dimethylcoumarin in dichloromethane.
  • Add a slight excess of triethylamine to the solution.
  • Slowly add 4-methylbenzoyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for 1 hour.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to yield pure this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted esters or amides are common products.

Scientific Research Applications

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, coumarin derivatives are known to inhibit enzymes like carbonic anhydrase and monoamine oxidase, leading to therapeutic effects such as anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure with a chlorine substitution on the benzoate group.

    4-methyl-2-oxo-2H-chromen-7-yl acetate: Similar core structure with an acetate ester group.

    7-hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.

Uniqueness

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-11-4-6-14(7-5-11)19(21)22-15-8-9-16-12(2)13(3)18(20)23-17(16)10-15/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXJBADMJHVXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate
Reactant of Route 5
Reactant of Route 5
3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate
Reactant of Route 6
Reactant of Route 6
3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.